![molecular formula C18H21N3O4S2 B2504009 2-[[4-(二甲基氨磺酰基)苯甲酰]氨基]-N-甲基-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺 CAS No. 893094-37-6](/img/structure/B2504009.png)

2-[[4-(二甲基氨磺酰基)苯甲酰]氨基]-N-甲基-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

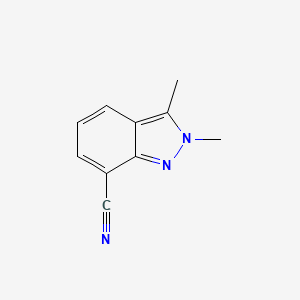

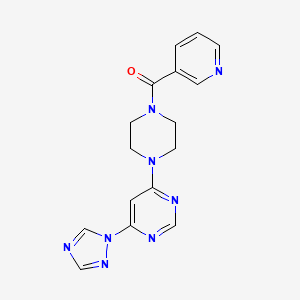

The compound "2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the thiophene ring, carboxamide group, and sulfamoyl moiety suggest that it may have been designed to interact with biological targets, potentially as a drug candidate.

Synthesis Analysis

The synthesis of related compounds involves the formation of thiophene carboxamide derivatives, which are then further modified to enhance their biological activity. For instance, the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide is achieved by reacting a thiazolidinone derivative with ammonia, leading to a series of compounds with potential antibiotic and antibacterial properties . This suggests that the synthesis of the compound would likely involve similar strategies, such as the use of thiazolidinone intermediates or related heterocyclic scaffolds, followed by functionalization with appropriate reagents to introduce the sulfamoyl and benzoyl groups.

Molecular Structure Analysis

The molecular structure of the compound includes a thiophene ring, which is a common feature in molecules with biological activity due to its aromatic and electron-rich nature. The presence of a carboxamide group is indicative of potential hydrogen bonding interactions, which could be crucial for binding to biological targets. The sulfamoyl moiety attached to the benzoyl group could also play a role in molecular recognition and binding, as seen in the structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, where modifications to the aryl group significantly affect the potency and selectivity of the compounds as endothelin receptor-A antagonists .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The carboxamide moiety could undergo reactions typical of amides, such as acylation or nucleophilic substitution. The sulfamoyl group could be involved in sulfonation reactions or potentially act as a leaving group under certain conditions. The thiophene ring could participate in electrophilic aromatic substitution, given its electron-rich nature. The synthesis of related compounds involves reactions with various reagents, such as benzaldehyde, formic acid, and phenylisothiocyanate, to yield different heterocyclic derivatives , suggesting that the compound could also be amenable to a range of chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound would likely exhibit properties typical of aromatic heterocycles with multiple functional groups. It would be expected to have moderate solubility in polar organic solvents and could exhibit varying solubility in water depending on the pH and ionic strength due to the presence of the sulfamoyl group. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the cyclopenta[b]thiophene structure and the presence of the N-methyl group, which could impart steric hindrance and affect the overall conformation of the molecule. The biological activity of related compounds has been studied, indicating that the compound may also possess antibiotic and antibacterial properties, as well as the potential to act as an endothelin receptor-A antagonist .

科学研究应用

抗菌和抗真菌特性

相关噻吩-3-甲酰胺衍生物的研究表明具有显著的抗菌和抗真菌活性。例如,诸如2-[([(1Z)-[4-(二甲氨基)苯基]亚甲基]氨基)-4,5-二甲基-N-(2-甲基苯基)噻吩-3-甲酰胺及其类似物已被研究其在治疗细菌和真菌感染中的潜力(Vasu 等,2003)。

抗菌活性与药物设计

噻吩甲酰胺的各种衍生物已被合成并评估其抗菌特性。该类化合物已显示出对一系列革兰氏阳性和革兰氏阴性细菌以及真菌的潜力。这表明它们在开发新的抗菌剂中很有用(M. Ghorab 等,2017)。

选择性受体拮抗剂

一些噻吩甲酰胺衍生物,如 N2-芳基-3-(异恶唑基磺酰基)-2-噻吩甲酰胺,已被鉴定为有效且选择性的小分子 ETA 受体拮抗剂。这表明它们在治疗与内皮素受体相关的疾病(如高血压或肺动脉高压)中的潜在应用(C. Wu 等,1997)。

在生物矿化研究中的作用

与噻吩甲酰胺在结构上相关的含羧酸盐聚酰胺已被研究其在生物矿化中的作用。它们已显示出结合钙离子的潜力,这可能与了解生物矿化过程有关(N. Ueyama 等,1998)。

抗生素和抗菌药物合成

噻吩甲酰胺已被探索用于合成新的抗生素和抗菌药物。它们的反应性和所得化合物对细菌的生物活性表明它们在药物研究中的重要性(G. Ahmed,2007)。

作用机制

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

未来方向

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . They have been proven to be effective drugs in the current disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c1-19-17(23)15-13-5-4-6-14(13)26-18(15)20-16(22)11-7-9-12(10-8-11)27(24,25)21(2)3/h7-10H,4-6H2,1-3H3,(H,19,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSDCCOTGKFRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2503930.png)

![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)

![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2503947.png)